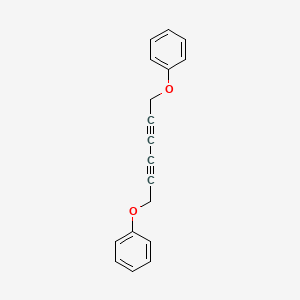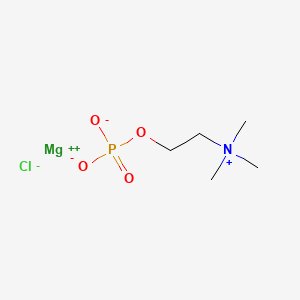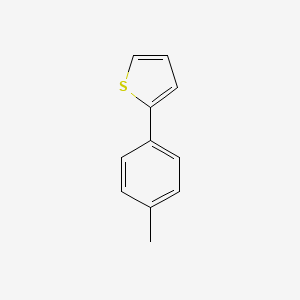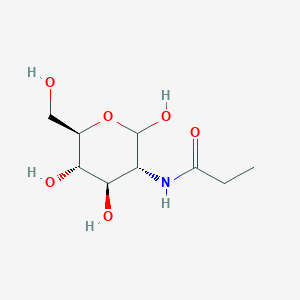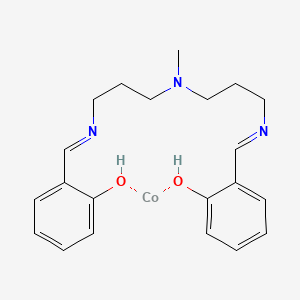
Bis(salicylideniminato-3-propyl)méthylaminocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) and related cobalt(II)-Schiff base complexes often involves the reaction of cobalt salts with Schiff base ligands, which are formed by the condensation of salicylaldehyde derivatives with amines. These reactions can be facilitated by various solvents and conditions, leading to complexes with diverse structural features. For instance, complexes have been synthesized by reacting cobalt(II) salts with Schiff base ligands derived from salicylaldehyde and diamines, resulting in compounds with significant oxygenation catalytic activity, mirroring enzymatic processes like tryptophan 2,3-dioxygenase (A. Nishinaga, 1975).
Molecular Structure Analysis
Schiff base cobalt(II) complexes exhibit a variety of molecular structures, depending on the nature of the Schiff base ligand and the coordination environment around the cobalt ion. These structures can range from mononuclear to polynuclear complexes, with coordination geometries that include octahedral, square planar, and trigonal bipyramidal arrangements. The molecular structure is crucial in determining the complex's reactivity, magnetic properties, and potential applications. For example, bis[N,N′-3-azapentane-1,5-diyl-bis(salicylideneiminato)]-dicobalt(III) displays a robust neutral homodinuclear structure with a short metal…metal separation, indicative of a significant interaction between the cobalt centers (Ma. Guadalupe Quintero-Téllez et al., 2016).
Chemical Reactions and Properties
Cobalt(II)-Schiff base complexes participate in a variety of chemical reactions, including oxygenation reactions that mimic enzymatic processes. These complexes have been used as catalysts for the oxygenation of substrates such as indoles and flavones, leading to the selective oxidative cleavage of heterocyclic rings. The reactivity of these complexes can be attributed to the electronic and steric properties of the Schiff base ligands, as well as the coordination environment of the cobalt ion (A. Nishinaga et al., 1975).
Applications De Recherche Scientifique
Catalyseur dans les systèmes catalytiques couplés biomimétiques
“Bis(salicylideniminato-3-propyl)méthylaminocobalt(II)” peut être utilisé comme catalyseur dans les systèmes catalytiques couplés biomimétiques {svg_1}. Ces systèmes imitent les processus naturels et peuvent être utilisés pour créer des réactions chimiques plus efficaces et durables.
Oxydation des phénoliques para-substitués
Ce composé peut catalyser l'oxydation des phénoliques para-substitués {svg_2}. Ce processus est important dans la synthèse de divers composés organiques et peut être utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.
Réactions d'allylation
“Bis(salicylideniminato-3-propyl)méthylaminocobalt(II)” peut également être utilisé comme catalyseur dans les réactions d'allylation {svg_3}. Ces réactions sont utilisées pour introduire un groupe allyle dans une molécule, ce qui peut être utile dans la synthèse de divers composés organiques.
Clivages oxydatifs
Ce composé peut catalyser les clivages oxydatifs {svg_4}. Ce processus consiste à rompre une liaison dans une molécule à l'aide d'un agent oxydant. Cela peut être utile dans la synthèse de divers composés organiques.
Carbonylation oxydative du phénol
“Bis(salicylideniminato-3-propyl)méthylaminocobalt(II)” peut catalyser la carbonylation oxydative du phénol {svg_5}. Cette réaction est utilisée dans la production de divers produits chimiques, notamment les plastiques et les résines.
Synthèse de matériaux de haute pureté
“Bis(salicylideniminato-3-propyl)méthylaminocobalt(II)” est généralement immédiatement disponible dans la plupart des volumes. Des formes de haute pureté, submicroniques et nanopoudres peuvent être envisagées {svg_6}. Cela le rend approprié pour la synthèse de matériaux de haute pureté pour diverses applications.
Safety and Hazards
Propriétés
IUPAC Name |
cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMMTUICCHINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27CoN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15391-24-9 |
Source


|
| Record name | Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?
A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



